Cyclozonarone
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Overview
Description
Cyclozonarone is a natural product found in Dictyopteris undulata with data available.
Scientific Research Applications
Isolation and Activity
Cyclozonarone was isolated from the brown alga Dictyopteris undulata. This compound exhibits potent feeding-deterrent activity toward young abalones, indicating its potential use in marine ecological studies and possibly in the development of marine-based deterrents or pesticides (Kurata, Taniguchi, & Suzuki, 1996).
Synthesis and Cytotoxicity
A study focused on the synthesis of an angular analog of cyclozonarone, exploring its cytotoxic activity against cancer cell lines. This work contributes to understanding the anticancer potential of cyclozonarone and its derivatives (Quiñones Sobarzo et al., 2013).
Synthetic Approaches
Research has also been conducted on developing synthetic approaches to cyclozonarone, which is crucial for enabling further pharmacological and biological studies. These methodologies provide a pathway for the laboratory production of cyclozonarone, facilitating its availability for various research purposes (Rosales Martínez, Pozo Morales, & Díaz Ojeda, 2019).
Anticancer and Antileshmania Activities
Another aspect of cyclozonarone's research applications includes its antileshmania and anticancer activities. This expands its potential use in pharmaceutical research targeting specific diseases, highlighting the broader implications of natural products in drug discovery (Cuellar, Quiñones, Villena, Salas, & Espinoza, 2013).
Chemical Modifications and Biological Activities
Studies also explore the chemical modification of cyclozonarone, such as synthesizing its hydroxy and chlorinated derivatives. Investigating these derivatives can lead to new insights into its bioactivity and potential therapeutic applications (Zelada, Tapia, Cortés, & Armstrong, 2013).
Absolute Configuration Determination
Determining the absolute configuration of naturally occurring cyclozonarone has been another area of research. Understanding its stereochemistry is essential for its synthetic replication and for investigating its interaction with biological systems (Cortés, Valderrama, Cuellar, Armstrong, & Preite, 2001).
Total Synthesis and Marine Applications
The total synthesis of cyclozonarone, starting from other natural products, has been achieved. This synthesis is significant for marine natural product research and for understanding the compound's role in marine ecosystems (Schröder, Matthes, & Seifert, 2001).
Cytotoxic Activity and Selectivity
Cyclozonarone's cytotoxic activity and selectivity towards certain cell lines have been studied, providing valuable information for its potential use in targeted cancer therapies (Delgado, Armstrong, Cortés, & Barrero, 2008).
properties
Product Name |
Cyclozonarone |
---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(4aR,12bR)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione |
InChI |
InChI=1S/C21H24O2/c1-20(2)9-4-10-21(3)16-12-15-14(17(22)6-7-18(15)23)11-13(16)5-8-19(20)21/h6-7,11-12,19H,4-5,8-10H2,1-3H3/t19-,21+/m1/s1 |
InChI Key |
BEQLAZCYIMTZCU-CTNGQTDRSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CCC3=CC4=C(C=C23)C(=O)C=CC4=O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CC4=C(C=C32)C(=O)C=CC4=O)C)C |
synonyms |
cyclozonarone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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